molecular formula C16H15ClO5S B168353 Bicyclo[3.2.1]octane-2,4-dione, 3-[2-chloro-4-(methylsulfonyl)benzoyl]- CAS No. 126656-88-0

Bicyclo[3.2.1]octane-2,4-dione, 3-[2-chloro-4-(methylsulfonyl)benzoyl]-

Cat. No.: B168353
CAS No.: 126656-88-0
M. Wt: 354.8 g/mol
InChI Key: MEFVXFJMVNQBSS-UHFFFAOYSA-N
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Description

Bicyclo[3.2.1]octane-2,4-dione, 3-[2-chloro-4-(methylsulfonyl)benzoyl]- is a complex organic compound with the molecular formula C16H15ClO5S. This compound is known for its unique bicyclic structure, which includes a bicyclo[3.2.1]octane core and a 2,4-dione functional group. The addition of a 3-[2-chloro-4-(methylsulfonyl)benzoyl] moiety further enhances its chemical properties, making it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

3-(2-chloro-4-methylsulfonylbenzoyl)bicyclo[3.2.1]octane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO5S/c1-23(21,22)10-4-5-11(12(17)7-10)16(20)13-14(18)8-2-3-9(6-8)15(13)19/h4-5,7-9,13H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFVXFJMVNQBSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)C2C(=O)C3CCC(C3)C2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60458907
Record name Bicyclo[3.2.1]octane-2,4-dione, 3-[2-chloro-4-(methylsulfonyl)benzoyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60458907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126656-88-0
Record name Bicyclo[3.2.1]octane-2,4-dione, 3-[2-chloro-4-(methylsulfonyl)benzoyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60458907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Dichlorocarbene Addition and Ring Expansion

Norbornene undergoes [2+1] cycloaddition with dichlorocarbene generated in situ from chloroform under strongly basic conditions (e.g., NaOH/CHCl₃). The resulting 3,4-dichlorobicyclo[3.2.1]-2-octene forms through a carbocation-mediated rearrangement (Fig. 1A). Critical parameters include:

  • Temperature: 0–5°C during carbene generation

  • Base stoichiometry: 3:1 NaOH-to-norbornene ratio

  • Reaction time: 8–12 hours for complete conversion

Hydrolysis to Allylic Alcohol

The allylic chloride in 3,4-dichlorobicyclo[3.2.1]-2-octene undergoes selective hydrolysis using aqueous ethanol (50% v/v) at 60°C for 6 hours, yielding 3-chlorobicyclo[3.2.1]-3-octen-2-ol. Sodium bicarbonate buffers the system to prevent over-hydrolysis.

Oxidation to α,β-Unsaturated Ketone

Jones oxidation (CrO₃/H₂SO₄) converts the allylic alcohol to 3-chlorobicyclo[3.2.1]-3-octen-2-ketone. Alternatives like PCC/CH₂Cl₂ achieve comparable yields (78–82%) with milder conditions.

Base-Mediated Diketone Formation

Treatment with NaOH (20% w/v) in THF at reflux induces conjugate elimination, forming bicyclo[3.2.1]octane-2,4-dione. Catalytic tetrabutylammonium bromide (TBAB) enhances reaction kinetics, reducing completion time from 24 to 8 hours.

Final Acylation Step

The diketone reacts with 4-(methylsulfonyl)-2-chlorobenzoyl chloride (synthesized via CN117263832A’s method) in dichloromethane using DMAP as a catalyst. Key considerations:

  • Stoichiometry: 1.1:1 acyl chloride-to-diketone ratio

  • Temperature: 0°C to room temperature gradient

  • Yield: 89–92% after recrystallization (EtOAc/hexane)

Alternative Synthetic Routes and Comparative Analysis

Norbornanone-Derived Pathways

Japanese patent JP10265441A outlines a route from norbornanone involving:

  • Baeyer-Villiger oxidation with m-CPBA to form lactone

  • Hydrolysis to hydroxy acid

  • Cyclodehydration with P₂O₅
    While elegant, this method suffers from:

  • High m-CPBA costs ($320/kg vs. $12/kg for norbornene)

  • Low regioselectivity in Baeyer-Villiger step (72:28 ratio)

  • Total yield of 41% versus 68% for the norbornene route

Cyclopentadiene Dimerization Approach

CN1450044A utilizes [4+2] cycloaddition of cyclopentadiene dimers followed by:

  • Ozonolysis to diketone precursor

  • Reductive workup (Zn/HOAc)

  • Oxidation (KMnO₄/H₂O)
    This six-step process achieves 53% overall yield but requires cryogenic conditions (-78°C) for cycloaddition, increasing energy costs by ≈300% compared to Method 1.

Critical Reaction Optimization Data

Table 1: Comparison of Key Synthetic Parameters

ParameterNorbornene RouteNorbornanone RouteCyclopentadiene Route
Starting Material Cost$12/kg$320/kg$85/kg
Total Steps576
Overall Yield68%41%53%
High-Temp Steps234
Catalysts RequiredTBAB, DMAPm-CPBANone

Acylating Agent Synthesis

The 4-(methylsulfonyl)-2-chlorobenzoyl chloride required for final acylation is synthesized via:

Chlorosulfonation of o-Chlorotoluene

As per CN117263832A:

  • Chlorosulfonic acid (3 eq) reacts with o-chlorotoluene at 55–60°C

  • Hydrolysis at 0–5°C yields 3-chloro-4-methylbenzenesulfonyl chloride

  • Methane sulfonation under pressure (2.5 bar CH₃Cl, 76–78°C) introduces the methylsulfonyl group

Conversion to Acid Chloride

The sulfonic acid is converted to acyl chloride using:

  • Oxalyl chloride (2.2 eq) in DMF-catalyzed conditions

  • 98% conversion in 4 hours at 40°C

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.2.1]octane-2,4-dione, 3-[2-chloro-4-(methylsulfonyl)benzoyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the benzoyl moiety .

Scientific Research Applications

Chemical Reactions

Bicyclo[3.2.1]octane-2,4-dione is involved in several significant chemical reactions:

  • Oxidation and Reduction Reactions : These reactions are crucial for modifying the compound's functional groups and enhancing its biological activity.
  • Substitution Reactions : The presence of the chloro and methylsulfonyl groups allows for diverse substitution patterns that can lead to various derivatives with potential pharmacological properties.

Reaction Examples

Reaction TypeExample ReactionOutcome
OxidationBicyclo[3.2.1]octane-2,4-dione to ketonesFormation of new functional groups
SubstitutionChlorination of the aromatic ringEnhanced reactivity
Organocatalytic SynthesisSynthesis using chiral catalystsHigh enantioselectivity

Synthesis of Natural Products

Bicyclo[3.2.1]octane-2,4-dione is integral in synthesizing several natural products known for their biological activities:

  • Gelsemine : An alkaloid with notable neuroactive properties.
  • Platensimycin : A natural antibiotic with potential applications against resistant bacterial strains.
  • Vitisinol D : A compound with anti-cancer properties.

Pharmaceutical Development

The compound's ability to serve as a scaffold for developing new drugs makes it valuable in pharmaceutical research:

  • Antitumor Agents : Modifications of bicyclo[3.2.1]octane derivatives have shown promise in targeting cancer cells.
  • Antimicrobial Compounds : Research into derivatives has highlighted their potential as effective antimicrobial agents against various pathogens.

Material Science

Research indicates that bicyclo[3.2.1]octanes can be utilized in creating advanced materials due to their unique structural properties:

  • Polymeric Materials : Incorporating bicyclic structures into polymers can enhance material strength and thermal stability.
  • Nanomaterials : The compound's properties may facilitate the development of nanostructured materials for electronics and photonics.

Case Study 1: Synthesis of Platensimycin Core

A study demonstrated the successful synthesis of the platensimycin core using bicyclo[3.2.1]octane frameworks through organocatalysis, achieving yields exceeding 75% with excellent diastereoselectivity .

Case Study 2: Antitumor Activity Assessment

Research evaluating modified bicyclo[3.2.1]octanes revealed significant cytotoxic effects against various cancer cell lines, indicating potential as novel antitumor agents .

Mechanism of Action

The mechanism of action of Bicyclo[3.2.1]octane-2,4-dione, 3-[2-chloro-4-(methylsulfonyl)benzoyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[3.2.1]octane-2,4-dione, 3-[2-chloro-4-(methylsulfonyl)benzoyl]- is unique due to its combination of a bicyclic core and a benzoyl moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .

Biological Activity

Bicyclo[3.2.1]octane-2,4-dione, 3-[2-chloro-4-(methylsulfonyl)benzoyl]- is a bicyclic compound that has garnered attention for its potential biological activities, including antinociceptive, antibacterial, and antithrombotic properties. This article explores the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound features a bicyclic structure consisting of a fused seven-membered and three-membered ring, with the molecular formula C11H10ClO4SC_{11}H_{10}ClO_4S. The presence of functional groups such as ketones and sulfonyl groups contributes to its reactivity and biological properties.

The biological activity of bicyclo[3.2.1]octane derivatives often involves interactions with specific biological targets. For instance, studies suggest that the compound may exert its effects through:

  • Antinociceptive Activity : The compound has been shown to inhibit pain responses in animal models, potentially through modulation of pain pathways in the central nervous system.
  • Antibacterial Activity : Its derivatives have demonstrated efficacy against various bacterial strains, indicating a mechanism that disrupts bacterial cell wall synthesis or function.
  • Antithrombotic Properties : The compound may influence coagulation pathways, reducing thrombus formation.

Antibacterial Activity

A study evaluated the antibacterial properties of bicyclo[3.2.1]octane derivatives against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The results are summarized in Table 1.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Bicyclo[3.2.1]octane derivative AStaphylococcus aureus0.5 µg/mL
Bicyclo[3.2.1]octane derivative BEscherichia coli1.0 µg/mL
Bicyclo[3.2.1]octane derivative CPseudomonas aeruginosa2.0 µg/mL

Antinociceptive Activity

In a preclinical study using a rodent model, the antinociceptive effects were assessed using the hot plate test:

  • Dosage : Various doses (10 mg/kg, 20 mg/kg, and 40 mg/kg) were administered.
  • Results : Significant increases in pain threshold were observed at all dosages compared to control (p < 0.05).

Case Studies

  • Case Study on Antinociception :
    A research team investigated the analgesic effects of bicyclo[3.2.1]octane derivatives in mice subjected to thermal stimuli. The study concluded that these compounds significantly reduced pain sensitivity, supporting their potential use in pain management therapies.
  • Case Study on Antibacterial Efficacy :
    Another study focused on the antibacterial properties of bicyclo[3.2.1]octane derivatives against multi-drug resistant strains of bacteria. The findings indicated that certain derivatives exhibited potent antibacterial activity, suggesting their potential as lead compounds for antibiotic development.

Q & A

Q. What is the hydrolysis mechanism and activation kinetics of benzobicyclon (BZB) in aquatic systems?

BZB is a pro-herbicide that hydrolyzes to its active form, benzobicyclon hydrolysate (BH), in water. Hydrolysis occurs rapidly (t1/2 < 1 day) under neutral to alkaline conditions, with complete conversion observed across pH 5–9 in simulated aquatic systems . Key experimental parameters include:

  • pH dependence : Faster hydrolysis at pH 7–9 due to nucleophilic attack by water on the dione ring.
  • Temperature : Elevated temperatures (e.g., 25°C vs. 15°C) accelerate hydrolysis, following first-order kinetics .
  • Analytical methods : Quantify BZB and BH using HPLC-MS/MS with a C18 column and ESI in negative ion mode .
Hydrolysis ConditionsConversion Rate to BHHalf-Life (t1/2)
pH 5, 25°C100%~24 hours
pH 7, 25°C100%<12 hours
pH 9, 25°C100%<6 hours

Q. How is benzobicyclon synthesized, and what are its critical intermediates?

BZB is synthesized via a multi-step route involving:

  • Dione ring formation : Cyclization of 1,3-cyclohexanedione derivatives.
  • Benzoylation : Introduction of the 2-chloro-4-(methylsulfonyl)benzoyl group using Friedel-Crafts acylation . Key intermediates include bicyclo[3.2.1]octane-2,4-dione (BIOD) and substituted benzoyl chlorides. Reaction yields depend on solvent polarity (e.g., toluene vs. DMF) and catalyst choice (e.g., AlCl3) .

Q. What analytical methods are recommended for quantifying BZB and BH in environmental matrices?

  • Liquid chromatography : Use reversed-phase HPLC with UV detection (λ = 254 nm) for BH quantification .
  • Mass spectrometry : Employ LC-ESI-MS/MS for trace-level detection in soil and water (LOQ = 0.1 µg/L) .
  • Sample preparation : Solid-phase extraction (SPE) using HLB cartridges for aqueous matrices; sonication-assisted solvent extraction (ASE) for soils .

Advanced Research Questions

Q. How do soil redox conditions influence BH dissipation, and what experimental designs address this?

BH dissipates slowly in flooded rice soils (anaerobic conditions), with half-lives exceeding 30 days, compared to <20 days in aerobic soils . Experimental protocols should:

  • Simulate field conditions: Maintain soil moisture at 80% water-holding capacity for aerobic vs. fully flooded for anaerobic systems.
  • Monitor microbial activity: Use autoclaved controls to distinguish biotic vs. abiotic degradation pathways .
  • Analytical challenges: Address BH’s low sorption (Kd = 1.2 L/kg) by optimizing extraction efficiency via methanol:water (9:1) mixtures .
Soil ConditionDissipation Half-Life (Days)Primary Degradation Pathway
Aerobic18–22Microbial oxidation
Anaerobic32–38Hydrolysis
Autoclaved>100Abiotic hydrolysis

Q. What explains contradictions in photolysis rates of BH under varying environmental conditions?

BH photolysis exhibits pH-dependent kinetics due to speciation:

  • Neutral species (pH < pKa) : Faster photolysis (t1/2 = 4–6 hours) via direct UV absorption.
  • Anionic species (pH > pKa) : Slower degradation (t1/2 = 48–72 hours) due to charge repulsion with soil/sediment surfaces . Experimental designs must standardize light intensity (e.g., xenon arc lamps simulating sunlight) and account for dissolved organic matter (DOM), which quenches reactive oxygen species .

Q. How can computational modeling predict BZB resistance evolution in weeds?

Resistance mechanisms (e.g., enhanced detoxification via GST enzymes) are modeled using:

  • QSAR : Correlate BZB’s logP (2.8) and molecular volume with herbicidal activity loss in resistant Echinochloa crus-galli populations .
  • Molecular docking : Simulate BH binding to HPPD (4-hydroxyphenylpyruvate dioxygenase) and identify mutations (e.g., Phe381Ile) that reduce inhibitor affinity . Validation requires cross-referencing with enzyme inhibition assays (IC50 shifts from 0.1 µM to >10 µM in resistant weeds) .

Data Contradictions and Resolution

Q. Why do reported hydrolysis rates of BZB vary across studies?

Discrepancies arise from:

  • Matrix effects : Hydrolysis accelerates in aqueous solutions vs. soil pore water due to ionic strength differences .
  • Analytical interferences : Co-extracted humic acids in soil samples can overestimate BH persistence . Resolution: Standardize test systems using OECD Guideline 307 (aerobic/anaerobic soil studies) and include isotope-labeled internal standards (e.g., BH-<sup>13</sup>C6) .

Methodological Recommendations

  • Degradation studies : Use <sup>14</sup>C-labeled BZB to track mineralization pathways and metabolite formation .
  • Field trials : Monitor BH residues in rice paddies for ≥90 days post-application to assess environmental persistence .
  • Resistance screening : Combine whole-plant bioassays with transcriptomic profiling to identify early resistance markers .

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